molecular formula C17H16Cl2N2O3S B2674781 2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfinyl]acrylamide CAS No. 1164542-94-2

2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfinyl]acrylamide

Cat. No. B2674781
CAS RN: 1164542-94-2
M. Wt: 399.29
InChI Key: UKBGNIASULYWLD-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfinyl]acrylamide, also known as 2,3-DCPA, is a synthetic compound that has been used in various scientific research applications. It is a chiral molecule, meaning it has two mirror-image forms, and it has a molecular formula of C13H13Cl2NO3S. 2,3-DCPA has been found to have a wide range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations. In

Scientific Research Applications

Nicotinamide Derivatives as Gastric (H+/K+)-ATPase Inhibitors

A new series of nicotinamide derivatives, including compounds structurally related to 2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfinyl]acrylamide, was synthesized and evaluated for their gastric antisecretory activities. These compounds showed potent inhibitory activities against gastric acid secretion and [14C]aminopyrine accumulation in isolated rabbit parietal cells. In particular, some derivatives demonstrated in vivo inhibitory activity equivalent or superior to omeprazole and were more selective (H+/K+)-ATPase inhibitors than omeprazole, highlighting their potential as promising agents for treating acid-related gastrointestinal disorders (Terauchi et al., 1997; Terauchi et al., 1997).

Enantioselective Synthesis and Drug Synthesis

Research into enantioselective synthesis using related compounds has led to the development of methods for creating chiral piperidines, which are valuable in the synthesis of various pharmacologically active compounds. Moreover, an efficient synthesis of rufinamide, an antiepileptic drug, was developed through a process involving similar compounds, demonstrating the importance of these chemical structures in facilitating straightforward drug synthesis with minimal waste and lower toxicity (Calvez et al., 1998; Mudd & Stevens, 2010).

Solid Phase Synthesis and Crystal Structure

The solid-phase synthesis technique was applied to related compounds, leading to the development of N-p-methylbenzyl benzamide with detailed crystal structure analysis. This research provides insights into the molecular arrangements and interactions that could influence the physical properties and reactivity of related chemical structures (Luo & Huang, 2004).

Novel Carbene Chemistry

Studies on amino-acrylamido carbenes related to 2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfinyl]acrylamide unveiled their potential to modulate carbene reactivity through decoration with an α,β-unsaturated carbonyl moiety. This research expands the understanding of carbene chemistry, offering new avenues for developing transition metal complexes and investigating their reactivity and applications (Mushinski et al., 2012).

properties

IUPAC Name

(Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-[(4-methylphenyl)methylsulfinyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c1-11-3-5-12(6-4-11)10-25(23)16(19)15(18)17(22)21-13-7-8-14(24-2)20-9-13/h3-9H,10H2,1-2H3,(H,21,22)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBGNIASULYWLD-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)C(=C(C(=O)NC2=CN=C(C=C2)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CS(=O)/C(=C(\C(=O)NC2=CN=C(C=C2)OC)/Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfinyl]acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.